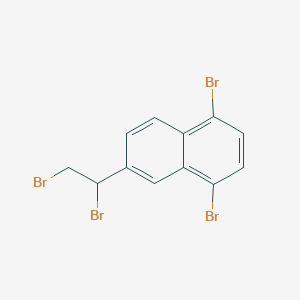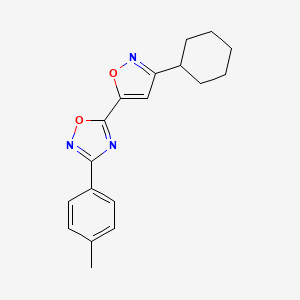
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(2-iodo-4,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is an organic compound characterized by its unique structure, which includes two iodinated dimethylphenyl groups attached to a butadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne typically involves the coupling of iodinated dimethylphenyl precursors with a butadiyne moiety. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of an aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Glaser Coupling: This oxidative coupling method involves the reaction of terminal alkynes in the presence of a copper catalyst to form a butadiyne linkage.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the butadiyne backbone or the phenyl rings.
Cycloaddition Reactions: The butadiyne moiety can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in oxidative coupling and cycloaddition reactions.
Nucleophiles: For substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce cyclic compounds.
Aplicaciones Científicas De Investigación
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne would depend on its specific application. In materials science, its electronic properties are of interest, while in medicinal chemistry, its interaction with biological targets would be studied. The compound’s effects are mediated through its molecular structure, which influences its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenyl)-1,3-butadiyne: Lacks the iodine and dimethyl groups, resulting in different reactivity and applications.
1,4-Bis(2-bromo-4,5-dimethylphenyl)-1,3-butadiyne:
Uniqueness
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and potential applications. The dimethyl groups also contribute to its distinct properties compared to other butadiyne derivatives.
Propiedades
Número CAS |
834155-50-9 |
|---|---|
Fórmula molecular |
C20H16I2 |
Peso molecular |
510.1 g/mol |
Nombre IUPAC |
1-iodo-2-[4-(2-iodo-4,5-dimethylphenyl)buta-1,3-diynyl]-4,5-dimethylbenzene |
InChI |
InChI=1S/C20H16I2/c1-13-9-17(19(21)11-15(13)3)7-5-6-8-18-10-14(2)16(4)12-20(18)22/h9-12H,1-4H3 |
Clave InChI |
DQYRFHQEFFMLNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)I)C#CC#CC2=C(C=C(C(=C2)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)


![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)

![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)

![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

